molecular formula C21H18N6O3 B2562381 9-benzyl-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 921577-64-2

9-benzyl-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B2562381
CAS No.: 921577-64-2
M. Wt: 402.414
InChI Key: MGYWALOZZZZZEM-UHFFFAOYSA-N
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Description

9-benzyl-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidines and triazolothiadiazines, which also exhibit diverse biological activities. 9-benzyl-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is unique due to its specific substitution pattern and the presence of both benzyl and methoxyphenyl groups, which contribute to its distinct biological properties . Other similar compounds include:

This compound’s unique structure and diverse biological activities make it a valuable subject for further research and development in various scientific fields.

Biological Activity

9-benzyl-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a purine analogue that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. The following sections provide a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N6O3C_{21}H_{20}N_{6}O_{3} with a molecular weight of approximately 392.43 g/mol. Its structural features include a triazole ring fused with a purine base which contributes to its biological activities.

Antiparasitic Activity

Recent studies have demonstrated the antiparasitic properties of purine analogues. For instance, compounds similar to this compound exhibited significant activity against Trypanosoma brucei, the causative agent of African trypanosomiasis. Notably, derivatives that share structural similarities showed IC50 values below 5 μM in trypanocidal assays .

Anticancer Properties

Research indicates that purine derivatives can inhibit cellular proliferation in various cancer cell lines. For example:

  • Compound A5 from a related study demonstrated an IC50 of 1 ± 0.1 μM against cancer cells .
  • The mechanism of action is thought to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

The biological activity of this compound may be attributed to its ability to modulate purinergic signaling pathways. Purinergic receptors play significant roles in cell signaling related to inflammation and immune responses . By mimicking natural purines, this compound can potentially interfere with normal cellular functions leading to antiproliferative effects.

Case Studies

Case Study 1: Antiparasitic Screening
In a systematic screening of purine analogues against T. brucei, several compounds were found to possess potent trypanocidal activity. The study highlighted the importance of substituents at specific positions on the purine scaffold in enhancing biological efficacy .

Case Study 2: Anticancer Efficacy
A study focusing on the anticancer properties of various purines revealed that compounds with similar structural motifs as this compound exhibited selective inhibition against CDK2 and CDK9 with IC50 values as low as 0.36 µM . This suggests potential therapeutic applications in cancer treatment.

Data Tables

Biological Activity IC50 Value (μM) Target
Trypanocidal Activity< 5T. brucei
CDK2 Inhibition0.36Cancer Cells
CDK9 Inhibition1.8Cancer Cells

Properties

IUPAC Name

5-benzyl-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3/c1-25-19-16(18(28)22-21(25)29)26(12-13-6-4-3-5-7-13)20-24-23-17(27(19)20)14-8-10-15(30-2)11-9-14/h3-11H,12H2,1-2H3,(H,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYWALOZZZZZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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